molecular formula C19H24N2O2 B5544563 N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide

N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide

Cat. No. B5544563
M. Wt: 312.4 g/mol
InChI Key: ZDIVORHTMZBGDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of adamantane derivatives like N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide often involves processes such as Friedel-Crafts alkylation, which was utilized to synthesize 1,3-bis(4-acetylaminopheny) adamantane. This approach offers high yields, making the synthesis of diaryladamantane derivatives more convenient (Hu Xiao-chun, 2010).

Molecular Structure Analysis

  • An ab initio quantum mechanical study of a similar adamantane derivative revealed a γ-turn geometry, emphasizing the unique conformational preferences of these compounds. Such studies are crucial for understanding the molecular structure of adamantane derivatives (A. Avenoza et al., 1999).

Chemical Reactions and Properties

  • Adamantane derivatives demonstrate a variety of reactions and properties. For example, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride highlights the reactivity of adamantane-based compounds under specific conditions (E. V. Shishkin et al., 2020).

Physical Properties Analysis

  • The physical properties of adamantane derivatives, such as melting points, glass transition temperatures, and stability, can be significantly varied. For instance, polyamides derived from adamantane showed high glass transition temperatures and good stability, indicating the robust physical nature of these compounds (Y. Chern et al., 1998).

Scientific Research Applications

Methanol–Water Solvate Formation

N-(1-adamantyl)acetamide, a related compound, forms a methanol-water solvate, demonstrating its potential for solvate formation, which could be significant in pharmaceutical and chemical processing applications (Kashino, Tateno, Hamada, & Haisa, 1998).

Material Synthesis and Characterization

New polyamides and polyimides have been synthesized using adamantane derivatives, showing potential in materials science, particularly for creating polymers with specific physical properties like high glass transition temperatures and thermal stability (Liaw & Liaw, 1999).

Cholinesterase Inhibition

Adamantyl-based compounds have been studied for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmaceutical applications in treating diseases like Alzheimer's (Kwong et al., 2017).

Antimicrobial and Anticancer Activities

Thiosemicarbazones containing adamantane skeletons have been synthesized and evaluated for their activities against bacteria, fungi, and cancer cells, indicating their potential in developing new antimicrobial and anticancer agents (Pham et al., 2020).

Adamantane-Isothiourea Derivatives

New adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for antimicrobial and hypoglycemic activities, demonstrating their potential in developing new drugs for bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Molecular Docking Studies

Theoretical investigations of adamantane derivatives provide insights into their potential pharmacological activities, such as inhibitory activity against enzymes like 11-β-hydroxysteroid dehydrogenase 1, which is important in drug discovery (Al-Wahaibi et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-(3-acetamidophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(22)20-16-3-2-4-17(8-16)21-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIVORHTMZBGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)adamantane-1-carboxamide

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